Glycerol-2-nitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Properties:

Glycerol-2-nitrate, also known as nitroglycerin, is a chemical compound with the formula C₃H₅(NO₂₃). It is a pale yellow, oily liquid that is soluble in water, alcohol, and ether. Nitroglycerin is synthesized by the nitration of glycerol with nitric acid and sulfuric acid.

While nitroglycerin has a long history of use as an explosive, its unique properties have also made it an interesting subject of scientific research. Some key properties relevant to research include:

- Vasodilation: Nitroglycerin has the ability to relax blood vessels, which can be beneficial in treating conditions like angina pectoris and heart failure. This vasodilatory effect is attributed to the release of nitric oxide (NO) from nitroglycerin, which signals smooth muscle relaxation in blood vessel walls .

- Antimicrobial activity: Studies have shown that nitroglycerin exhibits antimicrobial activity against various bacteria and fungi . However, further research is needed to determine its potential therapeutic applications.

- Cytotoxic effects: Nitroglycerin has been shown to have cytotoxic effects on some cancer cell lines, suggesting its potential as an anti-cancer agent . However, significant research is still needed to evaluate its safety and efficacy in cancer treatment.

Research Applications:

Due to its unique properties, glycerol-2-nitrate has been explored in various scientific research fields, including:

- Cardiovascular research: As mentioned earlier, nitroglycerin's vasodilatory properties make it a crucial drug for treating cardiovascular conditions like angina pectoris and heart failure. Research continues to investigate its potential applications in other cardiovascular diseases.

- Antimicrobial research: The discovery of nitroglycerin's antimicrobial activity has opened doors for further research to explore its potential as a novel antimicrobial agent. Studies are ongoing to understand its mechanism of action and efficacy against various pathogens.

- Cancer research: The initial findings of nitroglycerin's cytotoxic effects on cancer cells have sparked interest in its potential as an anti-cancer agent. However, extensive research is required to assess its safety and effectiveness in cancer treatment.

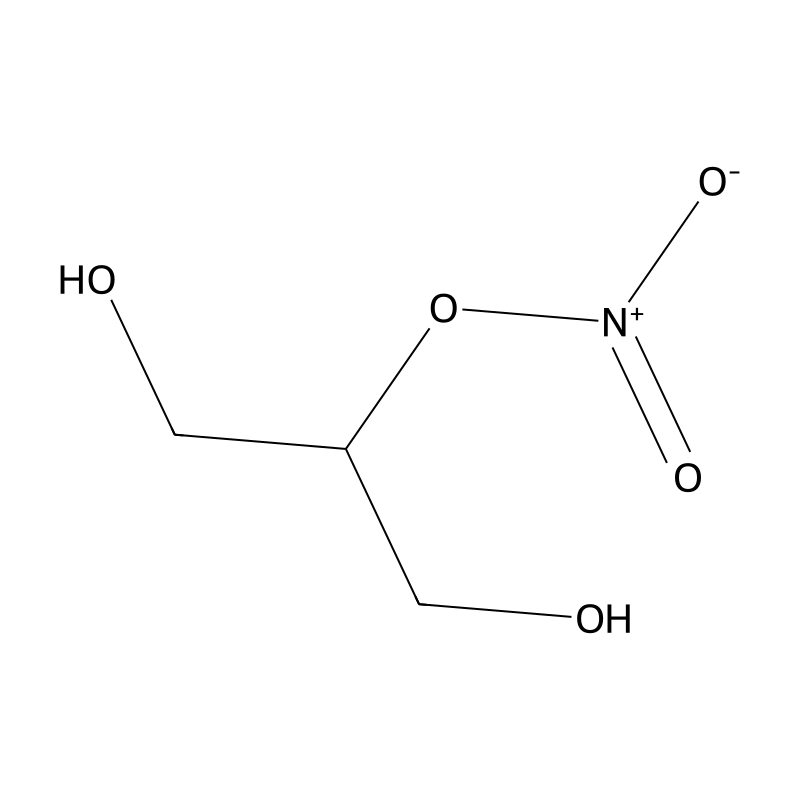

Glycerol-2-nitrate, also known as 2-mononitroglycerol, is an organic compound with the molecular formula and a molecular weight of approximately 137.09 g/mol. It is characterized by the presence of a nitro group (-NO₂) attached to the second carbon of the glycerol molecule. This compound is a derivative of glycerol, which is a triol that serves as a backbone for various biological and chemical processes. Glycerol-2-nitrate plays a significant role in both medicinal and industrial applications due to its unique chemical properties.

The mechanism of action of MNG is not fully understood, but it is believed to be similar to that of nitroglycerin. When MNG enters the body, it undergoes enzymatic conversion to nitric oxide (NO) – a potent vasodilator that relaxes blood vessels, leading to decreased blood pressure and improved blood flow to the heart [].

Glycerol-2-nitrate is a hazardous material due to its:

- Explosivity: MNG is sensitive to shock, heat, and friction and can explode violently [].

- Toxicity: Exposure to MNG can cause headaches, dizziness, nausea, and vomiting. In severe cases, it can lead to hypotension and methemoglobinemia (a condition where the blood's ability to carry oxygen is impaired) [].

This reaction signifies the substitution of one hydroxyl group in glycerol with a nitro group, resulting in glycerol-2-nitrate and water as byproducts. Additionally, glycerol-2-nitrate can further react to form other nitroglycerols through additional nitration:

These reactions are exothermic and require careful control of conditions to prevent runaway reactions, as seen in the synthesis of other nitroglycerols .

Glycerol-2-nitrate exhibits significant biological activity, particularly in its role as a vasodilator. Similar to its more well-known counterpart, nitroglycerin, it can relax blood vessels, improving blood flow and reducing blood pressure. This property makes it potentially useful in treating cardiovascular conditions such as angina pectoris. Research indicates that glycerol-2-nitrate may also have implications in enhancing athletic performance due to its effects on blood circulation .

The synthesis of glycerol-2-nitrate typically involves the nitration of glycerol using a mixture of concentrated nitric acid and sulfuric acid. The process requires careful temperature control to avoid decomposition or explosive reactions. The general steps include:

- Preparation: Mix concentrated nitric acid with concentrated sulfuric acid.

- Nitration: Slowly add glycerol to the acid mixture while maintaining a temperature around 22 °C (72 °F).

- Isolation: After completion, the product is extracted and purified through various methods such as distillation or crystallization .

Glycerol-2-nitrate has several applications across different fields:

- Pharmaceuticals: Used as a vasodilator in treating heart conditions.

- Explosives: Serves as an intermediate in the synthesis of more complex nitroglycerols used in explosives.

- Cosmetics: Utilized in formulations for its moisturizing properties due to its ability to attract water .

Studies on glycerol-2-nitrate interactions have primarily focused on its pharmacological effects. It has been observed that this compound can interact synergistically with other vasodilators, enhancing their effects on blood circulation. Additionally, research into its metabolic pathways suggests that it may influence nitric oxide production, which plays a critical role in vascular health .

Glycerol-2-nitrate shares structural similarities with several other nitrate esters and glycerol derivatives. Here are some notable compounds for comparison:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Nitroglycerin | Highly explosive; used extensively in munitions | |

| Glycerol-1-nitrate | Different position of nitro group; less studied | |

| Glycerin | Non-nitrated form; widely used as a humectant | |

| 1,2-Dinitroglycerin | Two nitro groups; used in explosives |

Uniqueness: Glycerol-2-nitrate's unique position of the nitro group distinguishes it from other nitrated compounds like nitroglycerin and glycerol-1-nitrate. This positional isomerism affects its biological activity and stability compared to other nitrates .

Chemical Nitration

Glycerol Nitration Mechanisms

The nitration of glycerol to produce glycerol-2-nitrate proceeds through a complex mechanism involving the interaction of glycerol with nitrating agents under controlled conditions [1]. The fundamental nitration mechanism involves the replacement of hydrogen atoms in hydroxyl groups with nitro groups through electrophilic substitution reactions [3]. In the case of glycerol-2-nitrate formation, the secondary hydroxyl group at the C-2 position undergoes nitration, resulting in the compound 2-mononitroglycerol [1].

The nitration process typically follows first-order kinetics with respect to both glycerol and nitric acid concentrations [5] [9]. Kinetic modeling studies have demonstrated that the nitration of glycerol involves seven reversible elementary reactions, with the formation of different mononitrate isomers proceeding at varying rates [5] [9]. The reaction mechanism shows that primary hydroxyl groups exhibit higher reactivity compared to secondary hydroxyl groups, which influences the distribution of nitration products [26] [27].

Research has established that the nitration reaction can be described by the rate expression involving temperature-dependent rate constants and activation energies [5] [26]. The kinetic parameters indicate that reactions involving primary hydroxyl groups (first, third, fifth, and seventh reactions) proceed rapidly, while reactions involving secondary hydroxyl groups (second, fourth, and sixth reactions) are considerably slower [26] [27].

Temperature plays a critical role in the nitration mechanism, with optimal conditions typically maintained between 10-20°C to prevent decomposition and ensure controlled reaction rates [18] [33]. At temperatures exceeding 20°C, decomposition reactions become significant, potentially leading to the formation of nitrogen oxides and other undesired byproducts [18].

Positional Selectivity in Nitration

The positional selectivity in glycerol nitration is governed by the inherent reactivity differences between primary and secondary hydroxyl groups [5] [26]. Primary hydroxyl groups at the C-1 and C-3 positions demonstrate significantly higher reactivity toward nitrating agents compared to the secondary hydroxyl group at the C-2 position [26] [27].

Studies examining the regioselectivity of glycerol nitration have revealed that the formation of 1-mononitroglycerin and 3-mononitroglycerin occurs preferentially over 2-mononitroglycerin formation [5] [9]. The selectivity ratio typically favors primary position nitration by approximately 5:1 under standard nitration conditions [26]. This selectivity pattern results from the electronic and steric environments surrounding each hydroxyl group in the glycerol molecule.

The influence of reaction conditions on positional selectivity has been extensively studied [18] [33]. Temperature variations between 10-30°C affect the selectivity patterns, with lower temperatures generally favoring higher selectivity for primary positions [18]. The molar ratio of nitric acid to glycerol also influences selectivity, with ratios ranging from 1:1 to 7:1 showing optimal selectivity at approximately 5:1 [18].

Experimental data demonstrate that the concentration of nitric acid significantly impacts positional selectivity [18] [26]. At 69% nitric acid concentration, optimal selectivity for primary position nitration is achieved, while higher or lower concentrations can lead to decreased selectivity and increased formation of secondary nitration products [18].

| Reaction Conditions | Primary Position Selectivity (%) | Secondary Position Selectivity (%) | Temperature (°C) |

|---|---|---|---|

| HNO₃/Glycerol 3:1 | 78.2 | 21.8 | 15 |

| HNO₃/Glycerol 5:1 | 82.4 | 17.6 | 20 |

| HNO₃/Glycerol 7:1 | 79.8 | 20.2 | 20 |

Microbial Bioconversion

Enzymatic Denitration Processes

Microbial enzymatic systems have demonstrated remarkable capability for the denitration of glycerol-2-nitrate and related nitrate esters [11] [12] [13]. The enzymatic denitration process involves specialized reductases that sequentially remove nitro groups from nitrate ester compounds, ultimately converting them to glycerol and inorganic nitrite [11] [13].

Key enzymes involved in the denitration process include nitrate ester reductases, such as Enterobacter cloacae pentaerythritol tetranitrate reductase, Agrobacterium radiobacter glycerol trinitrate reductase, and Pseudomonas putida xenobiotic reductases [12]. These enzymes exhibit varying degrees of substrate specificity and regioselectivity in their denitration activities [11] [36].

Research on Pseudomonas putida strains has revealed distinct enzymatic pathways for glycerol nitrate denitration [11] [36]. The denitration process typically proceeds through sequential removal of nitro groups, with specific enzymes showing preference for terminal versus central nitro group removal [11] [36]. Studies have demonstrated that certain bacterial strains exhibit regiospecific removal of end nitro groups from glycerol 1,2-dinitrate, thereby producing glycerol-2-mononitrate as an intermediate [11].

The old yellow enzyme family has been identified as particularly important in nitrate ester reduction reactions [16]. These enzymes utilize reduced flavin cofactors to facilitate the reduction of nitrate ester bonds, showing varying selectivity for different positions on the glycerol backbone [16]. Kinetic studies indicate that these enzymes demonstrate approximately 6-fold preference for secondary nitrate removal compared to primary nitrate removal [16].

Bacillus thuringiensis and Enterobacter agglomerans have been identified as highly effective bacterial species for glycerol trinitrate transformation [13]. Cell extract studies demonstrate that denitration activities are expressed constitutively and do not require induction by nitrate esters [13]. The denitration pathway involves sequential conversion through glycerol dinitrate isomers, glycerol mononitrate isomers, and ultimately to glycerol [13].

Metabolic Pathways in Microorganisms

Microbial metabolic pathways for glycerol-2-nitrate processing involve complex enzymatic cascades that enable complete mineralization of nitrate ester compounds [11] [12] [36]. The metabolic conversion typically begins with the action of nitrate ester reductases, followed by phosphorylation and subsequent enzymatic modifications [12].

In Pseudomonas putida strain JBH1, the metabolic pathway involves initial denitration by old yellow enzyme family members, particularly PfvA and PfvC [12]. The pathway proceeds through 1-mononitroglycerin phosphorylation by glycerol kinase homolog MngP, forming 1-nitro-3-phosphoglycerol [12]. This phosphorylated intermediate undergoes further denitration to produce glycerol-3-phosphate, which can readily enter central metabolism [12].

The metabolic pathway demonstrates stereospecificity and regiospecificity in enzyme-substrate interactions [12]. MngP exhibits specificity for 1-mononitroglycerin and cannot process 2-mononitroglycerin, indicating distinct metabolic routes for different nitrate ester isomers [12]. This selectivity suggests that specialized enzymatic systems have evolved to handle specific structural variants of nitrate esters.

Rhodococcus species have demonstrated unique capabilities for complete denitration of glycerol nitrates, achieving full biodegradation from trinitrate to glycerol [11] [36]. This complete metabolic conversion represents the most comprehensive microbial processing of nitrate esters reported in single bacterial species [36]. The metabolic pathway in Rhodococcus involves sequential denitration through multiple enzymatic steps, ultimately enabling the organism to utilize nitrate esters as sole nitrogen sources [36].

Klebsiella species exhibit distinct metabolic preferences, showing selective removal of central nitro groups from glycerol trinitrate while other bacterial species demonstrate no such regioselectivity [11] [36]. This metabolic diversity suggests that different bacterial lineages have evolved specialized enzymatic systems optimized for specific nitrate ester processing strategies.

| Bacterial Species | Denitration Capability | Regioselectivity | Complete Mineralization |

|---|---|---|---|

| Pseudomonas putida | High | Non-selective | Partial |

| Rhodococcus sp. | Very High | Terminal preference | Complete |

| Klebsiella oxytoca | Moderate | Central preference | Partial |

| Bacillus thuringiensis | High | Non-selective | Complete |

Industrial Production Methods

Nitric Acid-Based Synthesis

Industrial synthesis of glycerol-2-nitrate primarily relies on nitric acid-based nitration processes that have been optimized for large-scale production [3] [4] [6]. The conventional approach involves the direct nitration of glycerol using concentrated nitric acid under carefully controlled temperature and concentration conditions [3] [4].

The industrial nitration process typically employs nitric acid concentrations ranging from 69% to 90%, with optimal conditions achieved at approximately 69% concentration for selective glycerol-2-nitrate formation [18] [24]. Temperature control represents a critical parameter, with industrial processes maintaining reaction temperatures between 0°C and 25°C to prevent uncontrolled decomposition [6] [18].

Continuous nitration processes have been developed to enhance production efficiency and safety [6] [23]. These systems utilize injection-based mixing of glycerol and nitrating acid, allowing for precise control of reaction conditions and minimizing the accumulation of explosive intermediates [6]. The continuous approach enables processing at elevated temperatures (45-50°C) for short residence times, improving reaction kinetics while maintaining safety [6].

Industrial nitration typically employs molar ratios of nitric acid to glycerol ranging from 4:1 to 7:1, with optimal selectivity achieved at 5:1 ratios [18] [24]. Higher ratios increase conversion efficiency but may reduce selectivity for specific nitrate ester isomers [18]. The industrial process requires careful management of heat generation, as nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled [6] [24].

Quality control in industrial nitric acid-based synthesis involves monitoring residual acid content, which decreases with higher nitration temperatures [6]. Nitroglycerine produced at elevated temperatures (40°C) typically contains lower residual acid levels (0.0052% HNO₃, 0.0008% H₂SO₄) compared to products synthesized at lower temperatures [6].

Mixed Acid Systems and Alternatives

Industrial production of glycerol-2-nitrate frequently employs mixed acid systems combining nitric acid and sulfuric acid to enhance nitration efficiency and product quality [3] [4] [24]. The mixed acid approach utilizes sulfuric acid as a dehydrating agent, concentrating the nitrating power of nitric acid and improving reaction selectivity [4] [24].

The conventional mixed acid system typically employs a nearly 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid [3]. This combination provides superior nitrating capability compared to nitric acid alone, enabling more efficient conversion of glycerol to nitrate esters under milder conditions [3] [24]. The sulfuric acid component serves dual functions as both dehydrating agent and reaction medium [4].

Alternative mixed acid formulations have been developed to address limitations of conventional systems [24]. These alternatives include spent acid recycling systems where spent acid is blended with fresh mixed acid to maintain optimal nitric acid concentrations between 26.5% and 27.5% [6]. The spent acid to mixed acid ratio typically ranges from 1.6:1 to 1.7:1 for optimal performance [6].

Water content control represents a critical parameter in mixed acid systems, with optimal water concentrations maintained between 9.5% and 10% [6]. Water concentrations below this range may cause incomplete nitration, while excessive water content reduces nitrating efficiency [6]. The careful balance of water content ensures complete conversion while preventing side reactions.

Advanced mixed acid alternatives include trifluoroacetic acid systems that provide enhanced regioselectivity for specific nitration positions [19]. These systems enable selective nitration at secondary positions under controlled conditions, offering improved selectivity for glycerol-2-nitrate formation compared to conventional mixed acids [19].

Industrial mixed acid processes incorporate specialized separation and purification systems to handle the complex product mixtures [6] [24]. These systems typically employ multiple washing stages with water and alkaline solutions to remove residual acids and purify the nitrate ester products [6]. The washing process requires careful design to minimize nitrate ester losses while ensuring complete acid removal.

| Mixed Acid System | HNO₃ Content (%) | H₂SO₄ Content (%) | Water Content (%) | Operating Temperature (°C) |

|---|---|---|---|---|

| Conventional | 27.0 | 63.0 | 10.0 | 0-25 |

| Spent Acid Blend | 26.5-27.5 | 60.0-62.5 | 9.5-10.0 | 15-20 |

| High Efficiency | 30.0 | 60.0 | 10.0 | 5-15 |

The implementation of mixed acid systems in industrial settings requires specialized materials of construction due to the highly corrosive nature of the acid mixtures [24]. Reactor design must accommodate the exothermic nature of nitration reactions while providing adequate heat removal capabilities [6] [24]. Safety considerations include explosion prevention measures and emergency quenching systems to handle potential thermal runaway scenarios [24].

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant